3-(3-Fluorophenyl)-4-fluorobenzoic acid
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Description
3-(3-Fluorophenyl)propionic acid is a compound that has a molecular weight of 168.167 g/mol . It’s a valuable building block in organic synthesis . In its pure form, it is a white crystalline solid with a melting point of 166.2-166.8 °C .
Synthesis Analysis
Pinacol boronic esters, which are similar to the requested compound, are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is a method used in their synthesis .Molecular Structure Analysis
The structure of similar compounds like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Chemical Reactions Analysis
New quaternary phosphonium salts were synthesized by the reactions of tris (3-fluorophenyl)phosphine with acrylic acid and its derivatives .Physical And Chemical Properties Analysis
3-(3-Fluorophenyl)propionic acid has a melting point of 43°C to 47°C and a boiling point of 125°C (10 mmHg). It also has a flash point of 110°C (230°F) .Safety and Hazards
properties
IUPAC Name |
4-fluoro-3-(3-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVPUUPVPKVUQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673355 |
Source
|
Record name | 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214363-82-2 |
Source
|
Record name | 3',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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